Zolmitriptan-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolmitriptan-d6 N-Oxide is a deuterated analog of Zolmitriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound, Zolmitriptan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zolmitriptan-d6 N-Oxide typically involves the deuteration of Zolmitriptan followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step is often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and pharmaceutical applications.
Types of Reactions:
Oxidation: Zolmitriptan-d6 can undergo oxidation to form this compound.
Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.
Substitution: The compound can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: this compound.
Reduction: Zolmitriptan-d6.
Substitution: Derivatives of Zolmitriptan-d6 with different functional groups.
Aplicaciones Científicas De Investigación
Zolmitriptan-d6 N-Oxide is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Zolmitriptan. Its applications include:
Chemistry: Understanding the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic fate of Zolmitriptan in biological systems.
Medicine: Developing improved formulations and delivery methods for migraine treatment.
Industry: Quality control and validation of analytical methods for Zolmitriptan and its derivatives.
Mecanismo De Acción
Zolmitriptan-d6 N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D subtypes. This binding leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, thereby alleviating migraine symptoms .
Comparación Con Compuestos Similares
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
Rizatriptan: Similar mechanism of action but differs in its onset of action and duration.
Naratriptan: Known for its longer half-life compared to other triptans.
Uniqueness of Zolmitriptan-d6 N-Oxide: The deuterated form, this compound, provides unique advantages in research due to its altered metabolic stability and reduced rate of metabolic degradation. This makes it a valuable tool for studying the pharmacokinetics and dynamics of Zolmitriptan .
Actividad Biológica
Zolmitriptan-d6 N-Oxide is a deuterated derivative of zolmitriptan, a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, primarily used in the treatment of migraines. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15D6N3O2
- Molecular Weight : 293.39 g/mol
- CAS Number : 1217644-84-2
This compound exerts its effects primarily through the following mechanisms:
- Receptor Interaction : It acts as a partial agonist at the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptors. The compound has been shown to bind with high affinity to the 5-HT1D receptor (Ki = 0.63 nM) and moderate affinity to the 5-HT1A receptor .
- Vasoconstriction : The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is crucial for alleviating migraine symptoms. This action is facilitated by inhibiting the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P.
Pharmacokinetics
This compound has distinct pharmacokinetic properties:
- Absorption and Distribution : Following administration, it is rapidly absorbed and distributed throughout the body, with a mean elimination half-life of approximately three hours.
- Metabolism : The compound is primarily metabolized in the liver, yielding several metabolites, including an active N-desmethyl metabolite and an inactive N-oxide form. These metabolites have varying degrees of biological activity .
Table 1: Biological Activity Summary
Property | Value |
---|---|
5-HT1B Ki | 5.01 nM |
5-HT1D Ki | 0.63 nM |
5-HT1F Ki | 63.09 nM |
Half-life | ~3 hours |
Primary Metabolite | N-desmethylzolmitriptan |
Case Studies and Research Findings
Several studies have explored the efficacy of Zolmitriptan and its derivatives in migraine management:
- Efficacy in Migraine Treatment :
- Comparative Studies :
-
Metabolite Activity :
- Research indicates that while this compound itself may have limited direct activity, its metabolites contribute significantly to its overall therapeutic effects. The N-desmethyl metabolite retains partial agonist activity at serotonin receptors, enhancing the efficacy profile of the parent compound .
Propiedades
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCQRZFJIZOKU-MYLWHKILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)(C([2H])([2H])[2H])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.